Ethyl 2-cyano-3-(2-fluorophenyl)acrylate
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Overview
Description
Ethyl 2-cyano-3-(2-fluorophenyl)acrylate is an organic compound with the molecular formula C12H10FNO2. It is a derivative of 2-propenoic acid, featuring a cyano group and a fluorophenyl group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-(2-fluorophenyl)acrylate typically involves the reaction of 2-fluorobenzaldehyde with malononitrile in the presence of a base, followed by esterification with ethanol. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-(2-fluorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution reactions at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles.
Major Products Formed
Oxidation: 2-Propenoic acid, 2-carboxy-3-(2-fluorophenyl)-, ethyl ester.
Reduction: 2-Propenoic acid, 2-amino-3-(2-fluorophenyl)-, ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyano-3-(2-fluorophenyl)acrylate has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-(2-fluorophenyl)acrylate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the fluorophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-cyano-3-(3-fluorophenyl)-, ethyl ester
- 2-Propenoic acid, 2-cyano-3-(4-fluorophenyl)-, ethyl ester
- 2-Propenoic acid, 2-cyano-3-(2-chlorophenyl)-, ethyl ester
Uniqueness
Ethyl 2-cyano-3-(2-fluorophenyl)acrylate is unique due to the position of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of the cyano group also adds to its versatility in chemical reactions.
Properties
IUPAC Name |
ethyl 2-cyano-3-(2-fluorophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-2-16-12(15)10(8-14)7-9-5-3-4-6-11(9)13/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYFYQCUACVOEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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